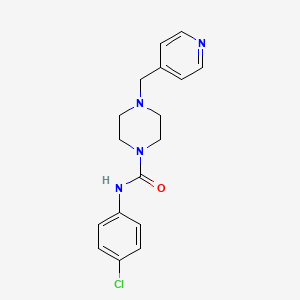
N-(2-bromobenzyl)-2-methoxybenzamide
Descripción general
Descripción
N-(2-bromobenzyl)-2-methoxybenzamide, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BMB belongs to the family of benzamides, which are known for their ability to interact with various receptors in the body. In
Mecanismo De Acción
The mechanism of action of N-(2-bromobenzyl)-2-methoxybenzamide is not fully understood. It is thought to interact with various receptors in the body, including the dopamine receptor and the sigma-1 receptor. N-(2-bromobenzyl)-2-methoxybenzamide has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of certain genes, which may contribute to the therapeutic effects of N-(2-bromobenzyl)-2-methoxybenzamide.
Biochemical and Physiological Effects:
N-(2-bromobenzyl)-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-bromobenzyl)-2-methoxybenzamide has also been found to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumors in animal models of cancer. Additionally, N-(2-bromobenzyl)-2-methoxybenzamide has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-bromobenzyl)-2-methoxybenzamide is its potential therapeutic properties in various diseases. N-(2-bromobenzyl)-2-methoxybenzamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of these diseases. Additionally, N-(2-bromobenzyl)-2-methoxybenzamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One limitation of N-(2-bromobenzyl)-2-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(2-bromobenzyl)-2-methoxybenzamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(2-bromobenzyl)-2-methoxybenzamide. One direction is to further explore its potential therapeutic properties in various diseases, including cancer, arthritis, and neurodegenerative diseases. Another direction is to optimize the synthesis method of N-(2-bromobenzyl)-2-methoxybenzamide to improve its yield and solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromobenzyl)-2-methoxybenzamide and to identify its target receptors in the body.
Aplicaciones Científicas De Investigación
N-(2-bromobenzyl)-2-methoxybenzamide has been studied for its potential therapeutic properties in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(2-bromobenzyl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-(2-bromobenzyl)-2-methoxybenzamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPQKLXKPFUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4732474.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4732482.png)
![2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4732487.png)
![3-phenyl-5-[4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4732509.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(3-pyridinylmethyl)urea](/img/structure/B4732528.png)
![ethyl 4-{[(allylamino)carbonothioyl]amino}benzoate](/img/structure/B4732539.png)
![methyl 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4732542.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4732543.png)

![2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4732547.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732555.png)

![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732569.png)